molecular formula C13H8FNO B6340867 2-Cyano-5-(2-fluorophenyl)phenol, 95% CAS No. 1214379-91-5

2-Cyano-5-(2-fluorophenyl)phenol, 95%

Cat. No. B6340867
CAS RN: 1214379-91-5
M. Wt: 213.21 g/mol
InChI Key: ZCNTWSHORKKNFW-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-fluorophenyl)phenol, 95% (2C5FPP) is a compound used in many scientific research applications. It is a powerful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has been found to have a number of biochemical and physiological effects, as well as advantages and limitations in lab experiments.

Mechanism of Action

2-Cyano-5-(2-fluorophenyl)phenol, 95% inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-Cyano-5-(2-fluorophenyl)phenol, 95% reduces the production of eicosanoids, which are important mediators of inflammation.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluorophenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of eicosanoids, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-fluorophenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, which makes it a useful tool for studying the effects of COX-2 inhibition. One limitation is that it has a short half-life, which means that it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for 2-Cyano-5-(2-fluorophenyl)phenol, 95%. One potential direction is to explore the effects of 2-Cyano-5-(2-fluorophenyl)phenol, 95% on other enzymes involved in inflammation, such as 5-lipoxygenase and 12-lipoxygenase. Another potential direction is to explore the effects of 2-Cyano-5-(2-fluorophenyl)phenol, 95% on other physiological processes, such as cell differentiation and cell migration. Additionally, further research could be done to explore the potential therapeutic applications of 2-Cyano-5-(2-fluorophenyl)phenol, 95%.

Synthesis Methods

2-Cyano-5-(2-fluorophenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 2-cyano-5-fluorophenol with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate product 2-cyano-5-(2-fluorophenyl)phenol. The second step involves the reaction of this intermediate product with an acid, such as hydrochloric acid, to produce 2-Cyano-5-(2-fluorophenyl)phenol, 95%.

Scientific Research Applications

2-Cyano-5-(2-fluorophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of COX-2 inhibition on inflammation, as well as to study the effects of COX-2 inhibition on cell proliferation and apoptosis. It has also been used to study the effects of COX-2 inhibition on the production of eicosanoids, which are important mediators of inflammation.

properties

IUPAC Name

4-(2-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNTWSHORKKNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673447
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-fluorophenyl)phenol

CAS RN

1214379-91-5
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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